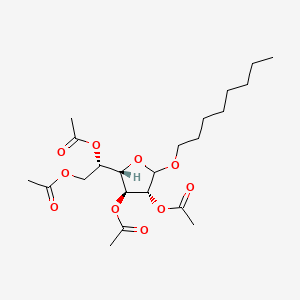

Octyl D-Galactofuranoside Tetraacetate

Description

BenchChem offers high-quality Octyl D-Galactofuranoside Tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl D-Galactofuranoside Tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGIWWSRQRBBQ-CJLFMRGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858244 |

Source

|

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223412-29-1 |

Source

|

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Octyl beta-D-galactofuranoside tetraacetate CAS number and suppliers

Technical Monograph: Octyl -D-Galactofuranoside Tetraacetate

Chemical Probes for Mycobacterial Cell Wall Biosynthesis

Part 1: Executive Summary & Chemical Identity

Octyl

This compound acts as a stable, lipophilic precursor to Octyl

Chemical Identity & The "CAS Paradox"

Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers for this compound. The market is dominated by the pyranoside isomer (a common detergent), and confusion between the two can ruin specific enzymatic assays.

| Property | Target Compound (Furanoside) | Common Imposter (Pyranoside) |

| Chemical Name | Octyl | Octyl |

| Ring Size | 5-membered (Kinetic product) | 6-membered (Thermodynamic product) |

| Primary Use | M. tuberculosis drug discovery; GlfT2 probe | Membrane protein solubilization; Detergent |

| CAS Number | Not Index-Listed (Custom Synthesis Target) | 40427-75-6 (Free sugar); 29836-26-8 (Glucoside analog) |

| Molecular Formula | ||

| Molecular Weight | ~460.52 g/mol | 292.37 g/mol (Free sugar) |

Critical Note: There is no widely established commercial CAS number for the tetraacetate form of the furanoside. It is almost exclusively generated in situ or via custom synthesis. The CAS 123608-38-0 refers to Octyl

-D-galactofuranoside (unprotected), but verification with the specific vendor is mandatory.

Part 2: Sourcing & Supply Chain

Due to the instability of the furanose ring (which tends to isomerize to pyranose upon deprotection or in acidic conditions), this compound is rarely stocked as an "off-the-shelf" reagent. It is typically sourced via two channels:

Specialized Carbohydrate Vendors

These vendors specialize in rare sugar chemistries and may stock the compound or the pentaacetate precursor.

-

Omicron Biochemicals: Global leader in stable isotope-labeled carbohydrates and specific furanoside derivatives.

-

Biosynth (formerly Carbosynth): Often stocks "Octyl Galf" (unprotected). Request the tetraacetate as a custom intermediate.

-

Toronto Research Chemicals (TRC): Source for specific metabolite standards.

Custom Synthesis (Recommended)

For drug development pipelines, in-house or contract synthesis is the standard protocol to ensure isomeric purity (>95%

-

Starting Material: D-Galactose (cheap, abundant).

-

Key Reagent: n-Octanol, Acetic Anhydride.

-

Catalyst: Boron trifluoride diethyl etherate (

) or Ferric Chloride (

Part 3: Synthesis & Experimental Protocols

The synthesis of Octyl

Mechanistic Pathway

The synthesis circumvents the thermodynamic preference for pyranose by using the Dithioacetal Route or the High-Temperature Acetylation Route . The protocol below details the Acetylation/Glycosylation pathway, which is robust for generating the tetraacetate.

Detailed Protocol: Lewis Acid-Catalyzed Glycosylation

Objective: Synthesize Octyl 2,3,5,6-tetra-O-acetyl-

Reagents:

- -D-Galactofuranose pentaacetate (Precursor)

-

n-Octanol (Acceptor)

- (Promoter)

-

Dichloromethane (DCM, Anhydrous solvent)

Step-by-Step Methodology:

-

Preparation of Donor: Dissolve

-D-galactofuranose pentaacetate (1.0 eq, typically synthesized via high-temperature acetylation of galactose) in anhydrous DCM under an inert atmosphere ( -

Addition of Acceptor: Add n-Octanol (1.2 – 1.5 eq) to the solution.

-

Activation: Cool the mixture to 0°C. Dropwise add

(1.5 eq). The Lewis acid activates the anomeric acetate, creating an oxocarbenium ion intermediate. -

Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1). The product (

) should appear as the starting material ( -

Quenching: Quench with saturated aqueous

. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel.

-

Note: The

-anomer is usually the major product due to the "neighboring group participation" of the C2-acetate, which directs the nucleophile to the trans position relative to the C2 substituent.

-

Validation Data (Expected):

-

NMR (

-

Mass Spectrometry:

peak corresponding to the tetraacetate plus octyl chain.

Part 4: Applications in Drug Discovery

This compound is a "Trojan Horse" substrate. Once deprotected to Octyl

Galactofuranosyltransferase (GlfT) Assays

The mycobacterial cell wall contains a galactan core essential for survival.[1] The enzymes GlfT1 and GlfT2 polymerize Galf residues.

-

Mechanism: Octyl-Galf acts as an acceptor substrate. Researchers incubate it with UDP-Galf (donor) and recombinant GlfT2.

-

Readout: The transfer of a new Galf unit to the Octyl-Galf acceptor is measured (often using radiolabeled UDP-Gal or coupled assays).

-

Inhibitor Screening: Small molecules are screened for their ability to prevent this transfer.

Immunomodulation Studies

Recent research (see Ref 3) indicates that Octyl-Galf derivatives can modulate the host immune response (e.g., in Leishmania infections) by interacting with lectins or macrophages, mimicking the pathogen's surface glycans.

References

-

Lowary, T. L. (2003). Synthesis and evaluation of 1,2-trans alkyl galactofuranoside mimetics as mycobacteriostatic agents. Organic & Biomolecular Chemistry. Link (Describes the synthesis and biological evaluation of octyl galactofuranosides).

-

Marino, C., & Baldoni, L. (2009). Facile Synthesis of per-O-tert-Butyldimethylsilyl-beta-D-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. The Journal of Organic Chemistry. Link (Details modern synthetic routes for furanosides).

-

Kaur, S., et al. (2019). In vitro and in vivo immunomodulatory properties of octyl-beta-D-galactofuranoside during Leishmania donovani infection. Experimental Parasitology. Link (Applications in immunology).

-

Omicron Biochemicals. Specialized Carbohydrate Synthesis Services. Link (Primary source for custom Galf derivatives).

-

SpectraBase. Spectrum of N-Octyl-beta-D-galactofuranoside. Link (Spectral data verification).

An In-Depth Technical Guide on the Thermodynamic Stability of Furanose vs. Pyranose Rings in Galactosides

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic factors governing the equilibrium between furanose (five-membered ring) and pyranose (six-membered ring) forms of galactosides. While the pyranose form of galactose is the exclusive form found in mammals, the furanose form is prevalent in a variety of microbes, including pathogenic bacteria, fungi, and protozoa.[1][][3] This distinction makes the biosynthetic pathways of galactofuranose attractive targets for antimicrobial drug development.[1][4] This guide will delve into the structural and energetic nuances that dictate the stability of these two cyclic forms, offering insights for researchers in carbohydrate chemistry, glycobiology, and drug discovery.

Introduction: The Furanose-Pyranose Equilibrium

Monosaccharides, such as D-galactose, exist in solution as an equilibrium mixture of their open-chain and cyclic hemiacetal forms.[][5] The cyclic structures, formed by the intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon, are predominantly five-membered (furanose) or six-membered (pyranose) rings.[6][7] For galactose, the C-5 hydroxyl attacks the C-1 aldehyde to form a pyranose ring, while the C-4 hydroxyl's attack results in a furanose ring.[]

In aqueous solution, the equilibrium for D-galactose heavily favors the galactopyranose (Galp) form.[5][8] The composition at equilibrium is approximately 30% α-pyranose, 64% β-pyranose, 2.5% α-furanose, and 3.5% β-furanose, with a negligible amount of the open-chain form.[8] Despite being the thermodynamically less favored isomer, galactofuranose (Galf) plays crucial structural and antigenic roles in the cell walls of numerous microorganisms.[1][3][9]

Core Thermodynamic Drivers of Ring Stability

The preference for the pyranose ring over the furanose ring in galactose is a result of a delicate balance of several thermodynamic factors.

Ring Strain and Conformational Flexibility

-

Pyranose Rings: Six-membered pyranose rings can adopt stable chair conformations, which minimize both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms.[10] The chair conformation of galactopyranose is a low-energy, highly stable arrangement.[11]

-

Furanose Rings: Five-membered furanose rings are inherently more flexible but also possess greater torsional strain due to the eclipsing interactions of substituents.[10][12][13] They adopt envelope and twist conformations to alleviate some of this strain, but they remain less stable than the chair conformation of pyranose rings.[12][13] This increased steric interaction in five-membered rings contributes to the lower thermodynamic stability of galactofuranose compared to galactopyranose.[1]

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring.[14] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-1-substituent bond.[15]

In galactose, the anomeric effect contributes to the stability of the α-anomer (axial hydroxyl group at C-1) more than would be expected based on steric hindrance alone.[16] However, the overall stability is also influenced by other factors, and in aqueous solution, the β-anomer (equatorial hydroxyl group) of galactopyranose is more abundant.[8] The exo-anomeric effect, which involves the orientation of the exocyclic group at the anomeric carbon, also plays a role in stabilizing certain conformations.[15]

Substituent Effects and Solvation

The nature and orientation of substituents on the sugar ring significantly influence the furanose-pyranose equilibrium. For instance, the presence of bulky substituents can shift the equilibrium. The solvent environment also plays a critical role. Polar solvents like water can stabilize certain conformations through hydrogen bonding, potentially altering the relative populations of furanose and pyranose forms.[15][17] For example, in dimethyl sulfoxide, the proportion of the furanose form of galactose is higher than in water.[17]

Experimental and Computational Approaches to Studying Ring Stability

A combination of experimental and computational techniques is employed to investigate the thermodynamic stability and conformational preferences of galactoside ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformations and relative populations of different sugar isomers.[12][18] By analyzing vicinal proton-proton coupling constants (³JHH), one can deduce the dihedral angles between adjacent protons and thus infer the ring's conformation.[19][20] Carbon-13 NMR is also instrumental in identifying the different anomeric forms present in an equilibrium mixture.[8][21]

Experimental Protocol: 1D and 2D NMR Analysis of Galactose Isomers

-

Sample Preparation: Dissolve a known concentration of D-galactose in D₂O.

-

Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Spectral Analysis:

-

Identify the anomeric proton signals in the ¹H spectrum, which typically resonate at a lower field than other ring protons.

-

Integrate the anomeric proton signals to determine the relative populations of the α- and β-anomers of both pyranose and furanose forms.

-

Use COSY to establish proton-proton connectivity within each ring system.

-

Use HSQC to correlate each proton with its directly attached carbon atom, aiding in the assignment of all signals.

-

-

Conformational Analysis: Measure the ³JHH coupling constants from the high-resolution ¹H spectrum. Compare these experimental values to those predicted for different theoretical conformations (e.g., chair, boat, twist, envelope) to determine the predominant ring pucker.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), provide valuable insights into the energetics and conformational landscapes of galactosides.[11][19][22][23] These methods can calculate the relative energies of different conformers and predict NMR parameters, which can then be compared with experimental data for validation.[19][20]

Computational Workflow: DFT-Based Conformational Analysis

-

Structure Generation: Build initial 3D structures of the α- and β-anomers of both galactopyranose and galactofuranose.

-

Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the minimum energy conformations.[19]

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B3LYP/cc-pVTZ) to obtain more accurate relative energies.[19]

-

NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the optimized geometries.

-

Comparison and Validation: Compare the calculated energies to determine the thermodynamically most stable forms and compare the predicted NMR parameters with experimental data to validate the computational model.

Visualization of Key Concepts

Caption: Equilibrium between the cyclic and open-chain forms of galactose.

Sources

- 1. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Galactofuranose metabolism: a potential target for antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Anomeric effect - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. cigs.unimo.it [cigs.unimo.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. research.abo.fi [research.abo.fi]

- 21. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

Octyl Galactofuranoside: A Keystone Substrate for Interrogating Galactofuranosyltransferase Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The five-membered furanose form of galactose, D-galactofuranose (Galf), is a critical component of the cell wall in numerous pathogenic microorganisms, including Mycobacterium tuberculosis and various fungi.[1][2][3] Crucially, Galf is absent in mammals, making the enzymes responsible for its biosynthesis and incorporation into glycans highly attractive targets for novel antimicrobial drug development.[1][2][4][5] Galactofuranosyltransferases (GlfTs) are the enzymes that polymerize Galf into essential structural components like the galactan core of the mycobacterial mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[6][7][8] Probing the mechanism and identifying inhibitors of these enzymes requires robust in vitro assays, which are often hindered by the complex and hydrophobic nature of their natural lipid-linked substrates. This guide provides an in-depth examination of octyl β-D-galactofuranoside and its derivatives as synthetic acceptor substrates, which have become indispensable tools for the kinetic and functional characterization of GlfTs. We will explore the underlying rationale for its use, detailed experimental protocols, and its application in the discovery of next-generation therapeutics.

The Biological Imperative: Why Target Galactofuranose Biosynthesis?

In pathogens such as Mycobacterium tuberculosis, the cell wall is a formidable, hydrophobic barrier essential for survival and virulence.[2][7] A key structural element of this wall is the mAGP complex, where a linear galactan polymer, composed of approximately 30 alternating β-(1→5) and β-(1→6) linked Galf residues, serves as a covalent bridge between the peptidoglycan layer and the outer mycolic acids.[4][8][9] The biosynthesis of this galactan is essential for mycobacterial viability.[2][4]

The pathway begins with the conversion of UDP-galactopyranose (UDP-Galp), the common six-membered ring form of galactose, into its high-energy, five-membered furanose isomer, UDP-galactofuranose (UDP-Galf).[1][3][7] This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM). UDP-Galf then serves as the exclusive donor substrate for the galactofuranosyltransferases (GlfTs) that build the galactan chain.[1][4][10]

In M. tuberculosis, two primary GlfTs, GlfT1 and GlfT2, are responsible for the entire galactan assembly.[6][7] GlfT1 initiates the process by adding the first two Galf residues to the lipid-linked linker region, while GlfT2, a bifunctional and processive enzyme, is responsible for elongating the chain to its full length.[6][9][11] Because this entire pathway is absent in humans, UGM, GlfT1, and GlfT2 are considered prime targets for developing selective anti-tubercular agents.[2]

The Experimental Challenge and the Synthetic Solution: Octyl Galactofuranoside

The natural acceptor substrate for galactan polymerization is a complex glycolipid, decaprenyl-P-P-GlcNAc-Rha-(Galf)n, anchored by a 50-carbon lipid tail.[6] This extreme hydrophobicity makes it exceptionally difficult to work with in aqueous buffers required for in vitro enzymatic assays, leading to issues with solubility, aggregation, and accurate kinetic measurements.

To circumvent this, researchers have developed synthetic acceptor substrates that mimic the natural structure but possess improved physicochemical properties.[9][12] Octyl β-D-galactofuranoside has emerged as a highly effective mimic.

Why Octyl Glycosides? The Causality Behind the Choice:

-

Amphiphilicity: The eight-carbon alkyl (octyl) chain provides a critical hydrophobic tail that can interact with putative lipid-binding domains on the GlfT enzyme, which are thought to be important for substrate recognition and processivity.[9]

-

Aqueous Solubility: While hydrophobic, the octyl chain is short enough to impart sufficient aqueous solubility to the entire molecule, allowing for homogeneous reaction conditions essential for reliable enzyme kinetics.[13][14] This is a significant advantage over the natural decaprenyl-anchored substrates.

-

Synthetic Accessibility: The synthesis of octyl glycosides is more tractable than that of the full-length natural substrates, enabling the production of the quantities required for extensive biochemical studies, including high-throughput screening (HTS) of inhibitor libraries.[12][15]

-

Proven Efficacy: Studies have repeatedly shown that GlfTs, particularly GlfT2, can effectively recognize and elongate octyl-linked di- and trisaccharide acceptors, producing galactan polymers of lengths consistent with those found in the native cell wall.[9][16] This validates their use as functional surrogates for the natural substrates.

Experimental Protocol: A Self-Validating Galactofuranosyltransferase Assay

This section provides a detailed, step-by-step methodology for a robust and reproducible GlfT assay using an octyl-linked galactofuranoside acceptor. The protocol is designed as a self-validating system, with necessary controls to ensure data integrity.

Reagents and Materials

-

Enzyme: Purified, recombinant GlfT2 (e.g., His6-GlfT2 from M. tuberculosis).[9][17]

-

Donor Substrate: UDP-α-D-galactofuranose (UDP-Galf). Can be synthesized chemoenzymatically.[10][17] For radiolabeling, UDP-[14C]Galp is used with UGM to generate UDP-[14C]Galf in situ.[10][13]

-

Acceptor Substrate: Octyl β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf trisaccharide (or similar octyl-linked di/trisaccharide).[9][12][18]

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM MnCl₂, and 1 mM DTT.

-

Quenching Solution: For radiolabeling assays, 100% Methanol or an appropriate organic solvent mixture. For spectrophotometric assays, a specific stop solution (e.g., EDTA).

-

Detection System:

-

Radiolabeling: Scintillation counter and scintillation fluid.

-

Spectrophotometric (Coupled Assay): A system to detect the UDP byproduct, such as the UDP-Glo™ assay (Promega) or a custom pyruvate kinase/lactate dehydrogenase coupled system.[17][19][20]

-

Mass Spectrometry: MALDI-TOF MS for analyzing product elongation.[9]

-

Step-by-Step Assay Procedure (Radiolabeling Example)

This method is highly sensitive and directly measures the incorporation of Galf into the acceptor substrate.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a master mix of Assay Buffer, UDP-[14C]Galf (final concentration ~2-5 µM), and the octyl-Galf acceptor substrate (final concentration ~50-200 µM).

-

Controls: Prepare the following control reactions:

-

No Enzyme Control: Master mix without GlfT2. (Verifies no spontaneous reaction).

-

No Acceptor Control: Master mix and enzyme, but no octyl-Galf acceptor. (Verifies no transfer to other components).

-

No Donor Control (optional): Full reaction mix with non-radioactive UDP-Galf. (Background check).

-

-

Initiation: Equilibrate the reaction tubes and the enzyme stock to the reaction temperature (typically 37°C) for 5 minutes. Initiate the reaction by adding a pre-determined amount of GlfT2 enzyme (e.g., 1-5 µg) to each tube. Vortex gently to mix.

-

Incubation: Incubate the reactions at 37°C. The incubation time should be determined from a time-course experiment to ensure the reaction is in the linear range (typically 15-60 minutes).

-

Quenching: Stop the reaction by adding 4 volumes of cold methanol. This precipitates the enzyme and larger glycans while leaving unincorporated UDP-[14C]Galf in solution.

-

Separation: Centrifuge the quenched reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated product-enzyme complex.

-

Washing: Carefully remove the supernatant. Wash the pellet with an organic solvent mixture (e.g., Chloroform:Methanol 2:1) to remove any remaining unincorporated donor substrate. Repeat this wash step 2-3 times. This is a critical step for reducing background signal.

-

Detection: After the final wash, air-dry the pellet. Resuspend it in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Data Analysis and Interpretation

The counts per minute (CPM) obtained are directly proportional to the amount of Galf transferred. By knowing the specific activity of the UDP-[14C]Galf, the CPM can be converted into moles of product formed per unit time. This allows for the determination of key kinetic parameters:

-

Michaelis-Menten Kinetics: By varying the concentration of one substrate (e.g., the octyl-Galf acceptor) while keeping the other (UDP-Galf) saturated, one can generate a saturation curve to determine the Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity).

-

Inhibitor Screening: Potential inhibitors can be added to the reaction mixture. A decrease in product formation indicates inhibitory activity. IC₅₀ values can be determined by testing a range of inhibitor concentrations.[19][20][21]

Assay Workflow Visualization

Quantitative Data Summary

The use of octyl-linked substrates has enabled precise kinetic characterization of GlfTs. While specific values vary with experimental conditions, published studies provide a baseline for expected results.

| Substrate Type | Enzyme | Apparent Kₘ (µM) | Apparent k꜀ₐₜ (s⁻¹) | Source |

| Octyl-trisaccharide | GlfT2 | ~150 - 250 | ~0.1 - 0.3 | [17] |

| UDP-Galf (Donor) | GlfT2 | ~300 - 400 | - | [17] |

| Natural Glycolipid (GL-4) | GlfT2 | Not readily determined | - | [6][22] |

Note: Kinetic parameters for natural lipid-linked substrates are difficult to determine accurately due to their poor solubility, highlighting the experimental value of synthetic octyl glycoside substrates.

Applications in Drug Discovery

The development of robust assays using octyl galactofuranoside substrates is a cornerstone of modern screening efforts against GlfTs.

-

High-Throughput Screening (HTS): The assay protocol, particularly when adapted to a non-radioactive, spectrophotometric format, is amenable to 384-well plates, facilitating the screening of large chemical libraries for potential inhibitors.[17][23]

-

Mechanism of Inhibition Studies: Once hits are identified, these assays are used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to both the donor and acceptor substrates.

-

Structure-Activity Relationship (SAR) Studies: Synthetic chemistry efforts can generate analogues of both the octyl-Galf acceptor and the UDP-Galf donor.[4][12] The GlfT assay is then used to systematically evaluate how chemical modifications affect substrate recognition and turnover, guiding the design of more potent and specific inhibitors.

Conclusion and Future Outlook

Octyl β-D-galactofuranoside and its oligosaccharide derivatives have proven to be more than mere synthetic curiosities; they are enabling tools that have unlocked the ability to study galactofuranosyltransferases in a quantitative and reproducible manner. By providing a soluble and functional mimic of the natural acceptor substrate, they bridge the gap between complex cell wall biology and the reductionist requirements of enzymology. The insights gained from assays employing these substrates are directly fueling the pipeline for novel anti-tubercular and anti-fungal drug discovery. Future work will likely focus on developing even more sophisticated probes, including fluorogenic or isotopically labeled octyl-Galf substrates, to allow for real-time kinetic analysis and a deeper mechanistic understanding of these essential pathogenic enzymes.

References

- Proposed biosynthetic pathway of UDP-galactofuranose (UDP-Galf) in Aspergillus nidulans.Google Search Result.

- Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA.PNAS Nexus | Oxford Academic.

- Chemical Insight into the Mechanism and Specificity of GlfT2, a Bifunctional Galactofuranosyltransferase from Mycobacteria.

- Galactosyl Transferases in Mycobacterial Cell Wall Synthesis.Journal of Bacteriology.

- Biosynthesis of Galf-containing glycans.

- Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target?PMC.

- Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria.ASM Journals.

- Elucidation of Substrate Specificity in Aspergillus nidulans UDP-Galactose-4-Epimerase.PLOS.

- Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydr

- Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis.PMC.

- Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact.Glycobiology.

- Galactofuranose-Related Enzymes: Challenges and Hopes.PMC - NIH.

- 5) and (beta,1-->6) linked octyl Gal(f) disaccharides as substrates for mycobacterial galactosyltransferase activity.PubMed.

- Galactofuranose-containing glycans: Occurrence, synthesis and biochemistry.

- Investigating the role of GlfT2 in mycobacterial cell wall assembly.

- Catalytic Mechanism of Processive GlfT2: Transition Path Sampling Investigation of Substrate Transloc

- Potential Inhibitors of Galactofuranosyltransferase 2 (GlfT2): Molecular Docking, 3D-QSAR, and In Silico ADMETox Studies.PMC.

- Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase.

- Both glycolipids GL-4 and GL-5 serve as substrates for GlfT2.

- Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity.PubMed.

- Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydr

- New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening.

- New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening.PMC.

- Synthesis of galactofuranose-containing acceptor substrates for mycobacterial galactofuranosyltransferases.PubMed.

- Structural data and experimental details for octyl ObD- galactofuranoside 1.

- Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA.PMC.

- Efficient synthesis of octyl-β-d-galactopyranoside by Bacillus spore-displayed β-galactosidase using an amphiphilic 1,2-dimethoxyethane co-solvent.PubMed.

- New Inhibitors of β-1,4-Galactosyltransferase I Discovered by Virtual Screening.PubMed.

- A practical glycosyltransferase assay for the identification of new inhibitor chemotypes.MedChemComm (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydrate polymerase GlfT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Mechanism of Processive GlfT2: Transition Path Sampling Investigation of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of galactofuranose-containing acceptor substrates for mycobacterial galactofuranosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on (beta,1-->5) and (beta,1-->6) linked octyl Gal(f) disaccharides as substrates for mycobacterial galactosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of octyl-β-d-galactopyranoside by Bacillus spore-displayed β-galactosidase using an amphiphilic 1,2-dimethoxyethane co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Potential Inhibitors of Galactofuranosyltransferase 2 (GlfT2): Molecular Docking, 3D-QSAR, and In Silico ADMETox Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Inhibitors of β-1,4-Galactosyltransferase I Discovered by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of octyl beta-D-galactofuranoside tetraacetate from galactose

Application Note: AN-GLYCO-2026-04

Topic: Scalable Synthesis of Octyl

Executive Summary

This guide details the synthesis of octyl

Unlike the thermodynamically stable pyranose form (6-membered ring), the furanose form (5-membered ring) of galactose is kinetically favored but unstable. This protocol utilizes a High-Temperature Shift Strategy to trap the furanose ring as a peracetylated intermediate, followed by a Neighboring Group Participation (NGP) directed glycosylation to ensure exclusive 1,2-trans (

Strategic Analysis

The Thermodynamic Challenge

D-Galactose exists in equilibrium between pyranose (

-

Route A (Dithioacetal): High fidelity but requires toxic mercury salts for deprotection.

-

Route B (High-Temp Acetylation): Selected for this protocol. Boiling pyridine shifts the equilibrium toward the furanose form (~40-50%), which can be selectively crystallized. This is more scalable and avoids heavy metals.

Stereochemical Control (The "Self-Validating" Mechanism)

The target requires the

-

Mechanism: Lewis acid activation of the glycosyl donor (

-D-galactofuranose pentaacetate) generates an oxocarbenium ion. -

Director: The acetate group at C2 is trans to the C1 leaving group. It participates (NGP) to form a cyclic acetoxonium ion on the

-face (bottom). -

Outcome: The nucleophile (1-octanol) is forced to attack from the

-face (top), guaranteeing the formation of the 1,2-trans (

Synthetic Workflow (Visualized)

Figure 1: Synthetic pathway utilizing kinetic trapping and anchimeric assistance.

Detailed Protocols

Protocol A: Synthesis of -D-Galactofuranose Pentaacetate

Objective: Trap the furanose ring and isolate the

Reagents & Equipment:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| D-Galactose | 180.16 | 1.0 | Starting Material |

| Acetic Anhydride (

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), suspend anhydrous D-galactose (10.0 g, 55.5 mmol) in anhydrous pyridine (100 mL). -

The Kinetic Shift: Heat the mixture to 100°C (oil bath). The galactose will dissolve.

-

Acetylation: Add acetic anhydride (36 mL, ~380 mmol) dropwise over 10 minutes while maintaining the temperature at 100°C.

-

Critical Note: High temperature is essential here. Low temp favors pyranose.

-

-

Reaction: Stir at 100°C for 1 hour.

-

Quench: Cool to room temperature and pour the mixture into ice-water (500 mL) with vigorous stirring. A sticky syrup or semi-solid will form.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

, and brine. Dry over -

Selective Crystallization (The Purification):

-

Dissolve the crude syrup in hot absolute ethanol (~50 mL).

-

Allow to cool slowly to room temperature, then store at 4°C overnight.

-

Observation: The

-pyranose form is less soluble and may crystallize first. If needles appear rapidly, filter them off (these are likely pyranose). -

Concentrate the mother liquor slightly and re-cool. The

-furanose pentaacetate typically crystallizes as prisms or plates. -

Literature Yield: ~20-30% isolated yield of pure furanose isomer is standard for this method.

-

Validation: Melting Point: 96–97°C. Optical Rotation

should be negative (~ -41° in

-

Protocol B: Glycosylation to Octyl -D-Galactofuranoside Tetraacetate

Objective: Stereoselective installation of the octyl chain.

Reagents & Equipment:

| Reagent | MW | Equiv.[1][2][3][4][5] | Role |

|---|

|

Procedure:

-

Setup: Flame-dry a two-neck flask under Argon atmosphere.

-

Dissolution: Dissolve

-D-galactofuranose pentaacetate (1.0 g, 2.56 mmol) and 1-octanol (0.6 mL, 3.8 mmol) in anhydrous DCM (20 mL). -

Activation: Cool the solution to 0°C (ice bath). Add Boron Trifluoride Diethyl Etherate (

) (0.47 mL, 3.8 mmol) dropwise.-

Mechanistic Insight: The Lewis acid activates the C1-acetate. The C2-acetate immediately stabilizes the cation, blocking the

-face.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting material (

~0.[6]5) should disappear, and a new spot ( -

Workup: Quench with saturated

solution (20 mL). Separate phases. Extract aqueous layer with DCM. -

Purification: Dry organic layer (

) and concentrate. Purify via Flash Column Chromatography on Silica Gel.-

Eluent: Gradient of Hexane:Ethyl Acetate (8:1

4:1). -

Note: Excess octanol elutes first or requires high vacuum to remove prior to column.

-

-

Product: Octyl

-D-galactofuranoside tetraacetate is obtained as a colorless syrup.

Quality Control & Validation

| Parameter | Expected Result | Interpretation |

| TLC | Single spot, | Conversion of polar anomeric acetate to ether. |

| 1H NMR (C1-H) | Diagnostic: Furanosides have very small | |

| 13C NMR (C1) | Characteristic of | |

| Mass Spec | [M+Na]+ = 483.2 | Confirms Octyl + Gal + 4 Acetates. |

Troubleshooting Guide

-

Problem: High pyranose contamination in Protocol A.

-

Problem: Low yield in Protocol B.

-

Problem:

-anomer detected.

References

-

Varela, O. & Lederkremer, R. M. (2020). Advances in Carbohydrate Chemistry and Biochemistry. "Synthesis of Galactofuranosyl-Containing Glycans." Academic Press.

-

Marino, C., et al. (2001). "Synthesis of octyl

-D-galactofuranoside and its 2-O- and 6-O-sulfate derivatives." Carbohydrate Research, 333(2), 123-128. -

Chittenden, G. J. F. (1966). "1,2,3,5,6-Penta-O-acetyl-β-D-galactofuranose."[13] Methods in Carbohydrate Chemistry, Vol. VI.

-

Gandolfi-Donadío, L., et al. (2003). "Facile synthesis of per-O-tert-butyldimethylsilyl-β-D-galactofuranose and efficient glycosylation via the galactofuranosyl iodide." Journal of Organic Chemistry, 68(18), 6928-6934.

Sources

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. beta-D-Galactose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 5. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of octyl-β-d-galactopyranoside by Bacillus spore-displayed β-galactosidase using an amphiphilic 1,2-dimethoxyethane co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study [beilstein-journals.org]

- 11. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 12. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

Protocol for deprotection of octyl galactofuranoside tetraacetate

Application Note: Protocol for the Zemplén Deprotection of Octyl -D-Galactofuranoside Tetraacetate

Abstract & Biological Context

This Application Note details the protocol for the global deprotection of octyl 2,3,5,6-tetra-O-acetyl-

Why this molecule matters: Galactofuranose (Galf) is a thermodynamically less stable ring form of galactose completely absent in mammals but essential for the viability of major human pathogens. It constitutes the core of the arabinogalactan complex in the cell wall of Mycobacterium tuberculosis and is a virulence factor in Aspergillus fumigatus and Trypanosoma cruzi.

Synthetic octyl galactofuranosides serve as critical glycolipid mimetics . The octyl chain mimics the lipophilic anchors found in natural mycobacterial cell walls, making these compounds invaluable tools for:

-

Inhibitor Screening: Serving as acceptor substrates for galactofuranosyltransferase (GlfT) assays.

-

Structural Biology: Investigating protein-carbohydrate interactions in the mycobacterial cell envelope.

-

Surfactant Studies: Acting as non-ionic detergents for membrane protein solubilization.[1]

Chemical Strategy: The Zemplén Deacetylation

The deprotection utilizes the Zemplén method (base-catalyzed transesterification). Unlike aqueous base hydrolysis (e.g., NaOH/H₂O), which consumes stoichiometric base and generates salts, the Zemplén reaction is catalytic and anhydrous.

Mechanism: Methoxide (MeO⁻) attacks the carbonyl carbon of the acetate ester, forming a tetrahedral intermediate. The ester bond cleaves, releasing the sugar hydroxyl and methyl acetate. The methoxide catalyst is regenerated by the solvent (methanol).

Critical Consideration for Furanosides: Galactofuranosides possess a 5-membered ring that is significantly more acid-labile than the pyranoside counterpart. While the Zemplén reaction is basic (safe for the ring), the subsequent neutralization step is the point of failure. Traditional acidic workups must be replaced with controlled ion-exchange neutralization to prevent hydrolysis of the glycosidic bond and loss of the octyl aglycone.

Reaction Scheme Logic

Figure 1: Simplified mechanistic flow of the Zemplén transesterification. The reaction is driven to completion by the solvent (MeOH) acting as the acceptor for the acetyl groups.

Materials & Reagents

| Reagent/Material | Grade/Specification | Function |

| Starting Material | Octyl 2,3,5,6-tetra-O-acetyl- | Substrate |

| Methanol (MeOH) | Anhydrous, ACS Reagent | Solvent & Reactant |

| Sodium Methoxide (NaOMe) | 0.5 M solution in MeOH (or freshly prepared) | Catalyst |

| Amberlite® IR-120 (H⁺) | Strongly acidic cation exchange resin | Neutralization |

| TLC Plates | Silica Gel 60 F₂₅₄ | Monitoring |

| Stain | H₂SO₄/EtOH (5%) or Orcinol | Visualization (UV inactive) |

Experimental Protocol

Step 1: Preparation of Resin

Before starting the reaction, prepare the quenching resin.

-

Take ~2 g of Amberlite IR-120 (H⁺) beads.

-

Wash extensively with MeOH in a sintered glass funnel to remove aqueous contaminants and polymer fines.

-

Keep the resin wet with MeOH; do not let it dry out completely.

Step 2: Reaction Setup

-

Weigh 100 mg (0.21 mmol) of octyl 2,3,5,6-tetra-O-acetyl-

-D-galactofuranoside into a 25 mL round-bottom flask. -

Add 5 mL of anhydrous Methanol . Stir until fully dissolved.

-

Add 20 µL of 0.5 M NaOMe/MeOH solution.

-

Target pH: 8–9 (Check by spotting a micro-drop on wet pH paper).

-

Note: Only a catalytic amount is needed (typically 0.05 – 0.1 eq).

-

-

Seal the flask under an argon or nitrogen atmosphere to prevent moisture absorption (which could lead to ester hydrolysis rather than transesterification).

-

Stir at Room Temperature (20–25°C) .

Step 3: Monitoring (TLC)

Timeframe: 30 minutes to 2 hours.

-

Eluent: Ethyl Acetate / Methanol (9:1 v/v).

-

Spot the reaction mixture (RM) against the starting material (SM).

-

Visualize by dipping in 5% H₂SO₄/EtOH and charring with a heat gun.

-

SM (Tetraacetate): High R_f (~0.8), chars brown/black.

-

Product (Polyol): Low R_f (~0.1–0.2), chars brown/black.

-

Intermediates: You may see a ladder of spots (mono-, di-, tri-acetates) disappearing over time. Wait until only the baseline spot remains.

-

Step 4: Workup (The Critical Step)

Neutralization must be precise to preserve the furanoside ring.

-

Once TLC indicates complete conversion, add the pre-washed Amberlite IR-120 (H⁺) resin directly to the reaction flask.

-

Add small amounts (spatula tip) while stirring and monitoring pH.

-

Stop adding resin when pH reaches 6–7 (Neutral).

-

Warning: Do NOT acidify to pH < 5. Acidic conditions promote glycosidic bond cleavage (loss of the octyl chain) and ring isomerization (furanose

pyranose).

-

-

Stir for 5 minutes to ensure equilibrium.

-

Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

-

Wash the resin with 2 × 5 mL MeOH to recover entrained product.

Step 5: Isolation

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .

-

The product, octyl

-D-galactofuranoside , is typically obtained as a colorless syrup or a white waxy solid. -

Dry under high vacuum for 12 hours to remove trace solvent.

Characterization & Validation

The product should be validated using ¹H NMR and ¹³C NMR.

| Feature | Expected Observation (¹H NMR, 400 MHz, CD₃OD) |

| Acetate Methyls | Disappearance of singlets at ~2.0–2.1 ppm. |

| Anomeric Proton (H-1) | Singlet or narrow doublet at ~4.8–4.9 ppm (Characteristic of |

| Octyl Chain | Triplet at ~0.88 ppm (terminal CH₃), Multiplet at ~1.3 ppm (bulk CH₂). |

| Ring Protons | Multiplets between 3.5–4.2 ppm. |

Mass Spectrometry (ESI-MS):

-

Calculated Mass (C₁₄H₂₈O₆): 292.37 Da.

-

Expected Ion: [M+Na]⁺ = 315.36 Da.

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Operational workflow for the deprotection protocol.

Common Pitfalls

-

Product Migration/Isomerization:

-

Incomplete Deprotection:

-

Salt Contamination:

Safety Information

-

Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.

-

Methanol: Highly flammable and toxic if ingested or inhaled.

-

Amberlite Resin: Irritant. Avoid dust inhalation.

References

-

Biological Relevance of Galactofuranose: Pedersen, L. L., & Turco, S. J. (2003).[7] Galactofuranose metabolism: a potential target for antimicrobial chemotherapy.[3][8][9] Cellular and Molecular Life Sciences, 60(2), 259–266. [Link]

-

Zemplén Deacetylation Methodology: Zemplén, G., & Kunz, A. (1923). Über die Natriumverbindung der Glucose und die Verseifung acylierter Zuckerderivate. Berichte der deutschen chemischen Gesellschaft, 56(8), 1705–1710. [Link]

-

Synthesis and Activity of Octyl Galactofuranosides: Clement, M. J., et al. (2002).[10] Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity. Bioorganic & Medicinal Chemistry Letters, 12(11), 1477-1480. [Link]

-

NMR Characterization of Furanosides: Fadda, E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. books.rsc.org [books.rsc.org]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Studies on n-octyl-5-(alpha-D-arabinofuranosyl)-beta-D-galactofuranosides for mycobacterial glycosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Zemplén deacetylation conditions for octyl galactoside tetraacetates

Application Note: Optimized Zemplén Deacetylation for High-Purity Octyl -D-Galactopyranoside

Executive Summary

Octyl

This guide details the Zemplén deacetylation of octyl

Chemical Basis & Mechanism

The Zemplén method is not a simple hydrolysis; it is a transesterification . Sodium methoxide (NaOMe) acts as a catalyst to transfer the acetyl groups from the sugar hydroxyls to the solvent (methanol), forming methyl acetate as the byproduct.

Mechanistic Pathway[1]

-

Initiation: Methoxide anion (

) attacks the carbonyl carbon of the acetyl group. -

Intermediate: A tetrahedral intermediate forms.

-

Elimination: The sugar alkoxide is eliminated, and methyl acetate is released.

-

Regeneration: The sugar alkoxide deprotonates a methanol molecule, regenerating the

catalyst and the free sugar hydroxyl.

Key Insight: Because the reaction is an equilibrium, it is driven to completion by the vast excess of methanol solvent.

Figure 1: Catalytic cycle of Zemplén transesterification. Note that methyl acetate is the thermodynamic sink in the presence of excess methanol.

Critical Process Parameters

To ensure reproducibility and high purity, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Solvent Quality | Anhydrous Methanol | Water reacts with NaOMe to form NaOH. NaOH promotes hydrolysis (producing sodium acetate salts) rather than transesterification (producing volatile methyl acetate). Salts are difficult to remove from the final detergent. |

| Catalyst Loading | 0.05 – 0.1 Equivalents | Higher loading (>0.2 eq) increases the risk of base-catalyzed degradation ("peeling" reactions) and requires more resin for neutralization. |

| pH Control | pH 8.5 – 9.5 (Apparent) | The reaction requires a basic environment to proceed. If the pH drops (due to moisture ingress/acidic impurities), the reaction stalls. |

| Temperature | Room Temperature (20–25°C) | Heating is rarely necessary and increases the risk of anomerization or glycosidic bond cleavage. |

Standard Operating Protocol

Materials Required[1][2][3][4][5][6]

-

Starting Material: Octyl

-D-galactopyranoside tetraacetate. -

Solvent: Methanol (Anhydrous, <50 ppm

). -

Catalyst: Sodium Methoxide (NaOMe), 0.5 M solution in MeOH (freshly opened or titrated).

-

Neutralization: Amberlite IR-120 (H+ form) or Dowex 50WX8 (H+ form). Do not use liquid acids (HCl/H2SO4).

-

Monitoring: TLC Plates (Silica Gel 60 F254).

Step-by-Step Methodology

Step 1: Preparation of Resin

Before starting the reaction, prepare the quenching resin.

-

Wash 5g of Amberlite IR-120 (H+) with anhydrous methanol (3 x 10 mL) to remove water and trace colorants.

-

Keep the resin wet with methanol; do not let it dry out completely.

Step 2: Reaction Initiation

-

Dissolve 1.0 g (approx 2.1 mmol) of Octyl

-D-galactopyranoside tetraacetate in 10-15 mL of anhydrous methanol.-

Note: If solubility is poor, add minimal Dichloromethane (DCM) dropwise until clear, but keep DCM <20% of total volume.

-

-

Flush the flask with Nitrogen or Argon to exclude atmospheric moisture.

-

Add 0.2 mL of 0.5 M NaOMe solution (approx 0.1 mmol, 0.05 eq).

-

Stir at room temperature (25°C).

Step 3: Reaction Monitoring (TLC)

-

Timepoint: Check at 30 mins and 1 hour.

-

Mobile Phase: DCM : Methanol (4:1 v/v).

-

Visualization: UV is ineffective for these compounds. Use 10% Sulfuric Acid in Ethanol spray and heat (charring) or Ceric Ammonium Molybdate (CAM) stain.

-

Criteria:

-

Starting Material (Tetraacetate): High Rf (~0.8).

-

Product (Octyl Galactoside): Low Rf (~0.2).

-

Intermediates: You may see faint spots between the two; the reaction is complete when the top spot disappears entirely.

-

Step 4: Neutralization (The "Detergent-Grade" Step)

Crucial: We use resin to capture the

-

Once TLC confirms completion (usually 1-2 hours), add the pre-washed Amberlite IR-120 (H+) resin directly to the reaction flask.

-

Add approx 0.5 g wet resin.

-

Stir gently for 5-10 minutes.

-

Self-Validation: Spot a drop of the solution onto wet pH paper. It should read neutral (pH 6-7). If still basic (blue/green), add more resin.

Step 5: Workup and Purification

-

Filtration: Filter off the resin using a sintered glass funnel or a cotton plug. Wash the resin with 5-10 mL fresh methanol to recover entrained product.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Observation: The byproduct (methyl acetate) co-evaporates with the methanol.

-

-

Crystallization:

-

Dissolve the resulting white solid/syrup in a minimum amount of hot Acetone or warm Ethanol.

-

Add Ethyl Acetate dropwise until slight turbidity is observed.

-

Cool to 4°C overnight.

-

Collect white crystals via filtration.

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the salt-removal step (Neutralization) essential for detergent applications.

Quality Control & Characterization

To validate the identity and purity of the Octyl

Proton NMR ( H NMR, 400 MHz, or )

-

Diagnostic Change: Complete disappearance of the three/four sharp singlets at

1.9 – 2.2 ppm (corresponding to the acetate methyl groups). -

Anomeric Proton: A doublet at

~4.2-4.3 ppm with a coupling constant-

Interpretation: The large coupling constant confirms the

-configuration . (An

-

-

Alkyl Chain: Triplet at

0.88 (terminal

Physical Properties[1][6][7][8][9]

-

Appearance: White crystalline powder.[1]

-

Melting Point: 98 – 100 °C.

-

Solubility: Clear solution in water at 10% (w/v). Turbidity indicates lipid/starting material contamination.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (<50% conversion) | Moisture in solvent deactivated the catalyst (NaOMe + H2O → NaOH). | Add fresh NaOMe (0.05 eq). Ensure reaction vessel is sealed under |

| Product is "Oily" or Yellow | Presence of oligomers or residual solvent. | Triturate with cold diethyl ether to remove non-polar impurities. Recrystallize from Acetone/MeOH. |

| High Conductivity in Solution | Improper neutralization (Salt formation). | Do not use HCl to neutralize. Re-dissolve in water/MeOH and pass through a mixed-bed ion exchange column. |

| Migration of Acetyl Groups | pH too high or reaction time too long (rare in Zemplén). | Adhere strictly to 0.05-0.1 eq catalyst. Monitor TLC frequently. |

References

- Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft.

- Rosevear, P., et al. (1980). Synthesis of carbon-13-enriched octyl-glucoside and its use in NMR studies. Biochemistry.

- Koeltzow, D. E., & Urfer, A. D. (1984). Preparation and properties of pure alkyl glucosides, maltosides and maltotriosides. Journal of the American Oil Chemists' Society.

- Santa Cruz Biotechnology.

- Thermo Fisher Scientific.n-Octyl-beta-D-glucopyranoside Specifications. [Source for Detergent Purity Standards].

Application Note: Strategic Preparation and Validation of Mycobacterial Cell Wall Acceptor Analogs

Abstract

The mycobacterial cell wall, specifically the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, is the primary defense barrier of Mycobacterium tuberculosis (Mtb) and the target of frontline antibiotics like Ethambutol. Studying the glycosyltransferases (GTs) responsible for assembling this complex—such as the EmbA/B/C and Aft families—requires precise chemical tools. This Application Note details the strategic design, chemical synthesis, and chemoenzymatic validation of lipid-linked oligosaccharide acceptor analogs . These molecules mimic the nascent cell wall glycan chains, enabling high-throughput screening of GT inhibitors and mechanistic dissection of cell wall biosynthesis.

Part 1: Strategic Design of Acceptor Analogs

The design of an effective acceptor analog relies on Biomimetic Partitioning . Mycobacterial GTs are membrane-associated enzymes that act at the cytosolic-membrane interface. A soluble sugar will not effectively access the active site. Therefore, analogs must possess two distinct domains:

-

The Glycan Epitope (The "Head"): A specific oligosaccharide sequence (e.g.,

-D-Araf-(1 -

The Hydrophobic Aglycone (The "Anchor"): A lipid tail that partitions into the mycobacterial membrane, presenting the glycan to the enzyme.

Critical Design Choice: While natural acceptors are linked to Decaprenyl-phosphate (C50), synthesis of C50 chains is arduous and often unnecessary for in vitro assays.

-

Recommendation: Use an n-Octyl (C8) chain.

-

Causality: Empirical data confirms that C8 chains provide sufficient membrane affinity for in vitro micellar assays without the solubility issues associated with C12-C20 chains [1].

Visualizing the Target Context

The following diagram illustrates where these synthetic acceptors intervene in the mAGP biosynthetic pathway.

Figure 1: Mechanistic intervention of synthetic acceptors in the arabinosyltransferase pathway. The synthetic octyl-analog competes with or replaces the native lipid-linked acceptor.

Part 2: Chemical Synthesis Protocol

Target Molecule: Octyl

Reagents & Equipment[1][2]

-

Starting Material: Methyl

-D-arabinofuranoside (commercially available). -

Solvents: Anhydrous Dichloromethane (DCM), Pyridine, Methanol.

-

Reagents: Benzoyl chloride (BzCl), n-Octanol, Boron trifluoride etherate (BF

OEt -

Purification: Flash chromatography (Silica Gel 60).

Step-by-Step Methodology

Phase A: Preparation of the Glycosyl Acceptor (Block 1)

-

Benzoylation: Treat Methyl

-D-arabinofuranoside with BzCl (4.0 eq) in pyridine at 0°C to RT for 12h.-

QC Check: TLC (Hexane:EtOAc 3:1) should show a single high-Rf spot.

-

-

Hydrolysis: Treat the perbenzoylated product with TFA/H

O (9:1) to remove the methyl glycoside, yielding the lactol. -

Imidate Formation: React the lactol with Trichloroacetonitrile (CCl

CN) and DBU in DCM to generate the Trichloroacetimidate Donor . -

Octyl Coupling: React the Imidate with n-Octanol (2.0 eq) and TMSOTf (0.1 eq) in DCM at -20°C.

-

Result: Octyl 2,3,5-tri-O-benzoyl-

-D-arabinofuranoside.

-

-

Selective Deprotection: Dissolve in MeOH/DCM (1:1). Add 0.5 eq Acetyl Chloride (generates HCl in situ) at 0°C for 3h.

-

Mechanism:[3] The primary C5-benzoate is more labile than C2/C3 benzoates under acidic methanolysis.

-

Yield:Compound A (Octyl 2,3-di-O-benzoyl-

-D-arabinofuranoside) with a free C5-OH.

-

Phase B: Preparation of the Glycosyl Donor (Block 2)

-

Start with commercially available Phenyl 1-thio-

-D-arabinofuranoside . -

Benzoylation: Fully protect with BzCl/Pyridine.

-

Yield:Compound B (Phenyl 2,3,5-tri-O-benzoyl-1-thio-

-D-arabinofuranoside).

-

Phase C: Convergent Coupling & Global Deprotection

-

Glycosylation: Mix Compound A (Acceptor, 1.0 eq) and Compound B (Donor, 1.2 eq) in anhydrous DCM with 4Å molecular sieves. Stir for 30 min.

-

Activation: Add NIS (1.5 eq) and AgOTf (0.1 eq) at -40°C. Warm to -10°C over 2 hours.

-

Observation: The reaction mixture turns deep red/brown. Quench with Et

N.

-

-

Purification: Silica gel chromatography (Gradient Hexane

EtOAc). Isolate the pentabenzoylated disaccharide. -

Global Deprotection: Dissolve in dry MeOH. Add catalytic NaOMe (pH ~9). Stir 4h. Neutralize with Amberlite IR-120 (H+) resin.

-

Final Polish: Reverse-phase C18 Sep-Pak to remove salts and trace organics.

Synthesis Workflow Diagram

Figure 2: Convergent block synthesis of the Octyl-Ara2 acceptor.

Part 3: Chemoenzymatic Validation (The Assay)

Once synthesized, the acceptor must be validated using a functional Arabinosyltransferase (AraT) assay. This protocol verifies that your synthetic molecule is recognized by native enzymes.

Assay Components

| Component | Concentration | Function |

| Enzyme Source | 1 mg/mL protein | Membrane fraction from M. smegmatis (mc |

| Acceptor | 0.5 - 2.0 mM | The synthetic Octyl-Ara |

| Donor | 20,000 cpm | Decaprenyl-[ |

| Buffer | 50 mM | MOPS (pH 7.9) with 10 mM MgCl |

| Detergent | 0.25% | IGEPAL CA-630 (Critical for solubilizing the lipid-linked substrates). |

Protocol Steps

-

Substrate Drying: Aliquot the Acceptor and Donor into a microcentrifuge tube. Dry under nitrogen/vacuum to form a lipid film.

-

Resuspension: Add Buffer + Detergent + ATP (1 mM).[1] Sonicate briefly (5 sec) to form mixed micelles.

-

Initiation: Add the Enzyme Fraction. Incubate at 37°C for 1-2 hours.

-

Termination: Add 500

L Ethanol/Water (1:1). -

Extraction: Load the mixture onto a Sep-Pak C18 cartridge .

-

Wash: Water (removes unreacted sugar/buffer).

-

Elute: Methanol (elutes the hydrophobic product).

-

-

Analysis: TLC (Silica).

-

Solvent: CHCl

:MeOH:H -

Visualization: Autoradiography (if using

C) or Orcinol stain (if using large scale non-radioactive).

-

Self-Validating Check:

-

Positive Control: Use membranes known to contain Emb proteins.

-

Negative Control: Heat-inactivated membranes (95°C for 10 min) or No-Acceptor control.

-

Success Criteria: Appearance of a new spot with lower Rf than the donor (due to added sugar units) that is dependent on the presence of your synthetic acceptor.

Part 4: Troubleshooting & QC

1. NMR Validation of the Acceptor Before using the acceptor in assays, confirm the anomeric configuration.

-

-anomer: The H-1 signal should appear as a singlet or doublet with very small coupling constant (

-

-anomer (Impurity): The H-1 signal appears as a doublet with

-

Note: Mycobacterial AraTs are highly specific for

-linked acceptors.

2. Solubility Issues If the acceptor precipitates in the assay buffer:

-

Increase IGEPAL concentration to 0.5%.

-

Pre-mix the acceptor with the donor in CHCl

before drying them down together to ensure co-micellization.

References

-

Brown, A. K., et al. (2012). "Probing the mechanism of the mycobacterial arabinosyltransferase AftA." Journal of Biological Chemistry. Available at: [Link]

-

Lee, R. E., et al. (1997). "Mycobacterial arabinan biosynthesis: the use of synthetic arabinoside acceptors in the development of an arabinosyl transfer assay." Glycobiology. Available at: [Link]

-

Alderwick, L. J., et al. (2005). "Identification of a novel arabinofuranosyltransferase (AftA) involved in cell wall arabinan biosynthesis in Mycobacterium tuberculosis." Journal of Biological Chemistry. Available at: [Link]

- Lowary, T. L. (2003). "Synthesis of oligosaccharides of the mycobacterial cell wall." Journal of Carbohydrate Chemistry.

-

Angala, B. K., et al. (2014). "The cell envelope glycoconjugates of Mycobacterium tuberculosis." Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]

Sources

- 1. Characterization of arabinosyl transfer reactions in the biosynthesis of mycobacterial cell envelope (lipo)polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Polyprenylphosphate-pentoses in mycobacteria are synthesized from 5-phosphoribose pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: One-Pot Synthesis of Octyl Galactofuranosides via Kinetically Controlled Fischer Glycosylation

Abstract

This document provides a comprehensive guide for the one-pot synthesis of octyl galactofuranosides, valuable chemical probes and potential therapeutic agents. D-galactose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms. While the pyranose form is thermodynamically more stable, the furanoside is a crucial component in the cell walls of various pathogenic microorganisms, including Mycobacterium tuberculosis, making it a target of significant interest for drug development.[1] This protocol leverages the principles of the Fischer glycosylation reaction, exploiting kinetic control to preferentially yield the furanoside isomer over the more stable pyranoside. We present a detailed, self-validating protocol complete with mechanistic rationale, characterization data, and troubleshooting guidance tailored for researchers in carbohydrate chemistry and drug discovery.

Principle of the Method: Kinetic vs. Thermodynamic Control

The Fischer glycosylation is a classic acid-catalyzed reaction between a reducing sugar and an alcohol.[2] A critical feature of this equilibrium process is that with hexoses like galactose, furanoside forms are the initial, kinetically favored products, resulting from the faster cyclization to a five-membered ring.[2][3] However, given longer reaction times, the system equilibrates to the thermodynamically more stable pyranoside products.[3][4]

Our one-pot strategy is designed to exploit this kinetic window. By carefully controlling reaction time and temperature, we can isolate the octyl galactofuranoside before significant rearrangement to the pyranoside form occurs. The use of a heterogeneous acid catalyst, such as Amberlite IR120 (H⁺ form), simplifies the workup, as the catalyst can be removed by simple filtration.

Figure 1. Competing pathways in Fischer glycosylation.

Experimental Protocol

This protocol is designed for the synthesis of octyl galactofuranosides on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| D-Galactose | ≥99% | Standard Supplier | Dry thoroughly before use. |

| n-Octanol | Anhydrous, ≥99% | Standard Supplier | Use excess as both reactant and solvent. |

| Amberlite® IR120 (H⁺ form) | Ion-exchange resin | Standard Supplier | Activate before use. |

| Triethylamine (TEA) | ≥99.5% | Standard Supplier | Used for neutralization. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For chromatography. |

| Hexanes | ACS Grade | Standard Supplier | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |

Workflow Overview

Figure 2. One-pot synthesis experimental workflow.

Step-by-Step Procedure

-

Catalyst Activation: Wash Amberlite® IR120 resin (H⁺ form) (approx. 2 g per 5 g of galactose) sequentially with 1 M HCl, deionized water until neutral pH, methanol, and then dry under high vacuum overnight.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add D-galactose (5.0 g, 27.7 mmol).

-

Reagent Addition: Add n-octanol (50 mL) to the flask. The galactose will not fully dissolve initially, forming a suspension.[2]

-

Catalysis: Add the pre-activated Amberlite® IR120 (H⁺) resin (2.0 g) to the suspension.

-

Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The solid galactose should dissolve as the reaction progresses.

-

Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) (Typical mobile phase: 9:1 Ethyl Acetate/Methanol). The furanoside products (α and β anomers) typically appear as new spots with higher Rf values than galactose. The goal is to stop the reaction when the furanoside spots are maximal and before significant formation of the lower-Rf pyranoside spots. Optimal reaction time is typically 2-4 hours.[2][5]

-

Quenching: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Neutralization: Add triethylamine dropwise (approx. 1.5-2.0 mL) to neutralize the acidic catalyst and any soluble acidic species.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the Amberlite® resin. Wash the resin with methanol (2 x 20 mL).

-

Concentration: Combine the filtrate and washes and concentrate under reduced pressure (using a rotary evaporator) to remove the excess n-octanol. This may require heating the water bath to 60-70 °C under high vacuum.

-

Purification: Purify the resulting crude syrup by flash column chromatography on silica gel using a gradient elution system (e.g., 100% Hexanes to 95:5 Ethyl Acetate/Hexanes, then to 9:1 Ethyl Acetate/Methanol) to separate the anomers of octyl galactofuranoside from unreacted starting material and the pyranoside byproducts.

-

Characterization: Combine the fractions containing the desired product, concentrate under reduced pressure, and dry under high vacuum to yield the octyl galactofuranosides as a clear, viscous oil or a waxy solid.

Mechanism & Rationale

The Fischer glycosylation proceeds via an acid-catalyzed mechanism that activates the anomeric carbon of the sugar for nucleophilic attack.[6]

-

Protonation and Ring Opening: The hemiacetal oxygen of the galactose pyranose (or furanose) ring is protonated by the acid catalyst. This facilitates the opening of the ring to form the acyclic aldehyde form.

-

Oxocarbenium Ion Formation: The aldehyde is in equilibrium with its protonated form, which can lose water to generate a highly reactive acyclic oxocarbenium ion intermediate.

-

Nucleophilic Attack & Cyclization: The n-octanol acts as a nucleophile, attacking the electrophilic anomeric carbon (C1). This is followed by intramolecular cyclization. The oxygen on C4 can attack to form the five-membered furanoside ring, or the oxygen on C5 can attack to form the six-membered pyranoside ring.

-

Kinetic Preference: The formation of the five-membered furanose ring is kinetically faster due to the lower entropic barrier for a 5-exo-tet cyclization compared to the 6-exo-tet cyclization required for the pyranose ring.[3] Therefore, at shorter reaction times, the furanoside is the predominant product.

-

Deprotonation: Loss of a proton from the attacking alcohol's oxygen atom regenerates the acid catalyst and yields the final glycoside product.

Figure 3. Simplified reaction mechanism of Fischer glycosylation.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized octyl galactofuranoside and to distinguish it from the pyranoside isomer.

| Technique | Purpose | Expected Results |

| TLC | Reaction monitoring and fraction analysis | Product Rf ≈ 0.4-0.5 in 9:1 EtOAc/MeOH. Distinct from galactose (baseline) and pyranoside (slightly lower Rf). |

| ¹H NMR | Structural elucidation, anomeric configuration | The anomeric proton (H-1) of furanosides appears around 4.9-5.1 ppm. The β-furanoside typically shows a small coupling constant (J < 2 Hz) or appears as a singlet, while the α-anomer has a J ≈ 4-5 Hz.[7] The octyl chain protons will be visible in the upfield region (0.8-3.5 ppm). |

| ¹³C NMR | Confirm carbon skeleton and anomeric carbon | The anomeric carbon (C-1) for furanosides is highly characteristic, appearing around 106-110 ppm, distinct from pyranosides (98-104 ppm).[7] |

| Mass Spec (ESI-MS) | Confirm molecular weight | Expected m/z for C₁₄H₂₈O₆: [M+Na]⁺ ≈ 315.17. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No reaction / Very slow reaction | 1. Inactive catalyst.2. Insufficient temperature.3. Wet reagents/solvent. | 1. Ensure catalyst is properly activated and dried.2. Increase reaction temperature to 80-90 °C.3. Use anhydrous n-octanol and thoroughly dried galactose. |

| Low yield of desired product | 1. Reaction time too short.2. Reaction time too long (equilibration to pyranoside).3. Inefficient purification. | 1. Increase reaction time, monitoring carefully by TLC.2. Reduce reaction time based on TLC analysis.3. Optimize chromatography gradient; ensure proper loading. |

| Product is mostly pyranoside | Reaction time was too long, allowing the reaction to reach thermodynamic equilibrium. | Repeat the synthesis with a shorter reaction time. Take TLC spots every 30 minutes to establish the optimal kinetic window. |

| Difficult to remove n-octanol | High boiling point of n-octanol. | Use a good vacuum pump with a cold trap. A Kugelrohr apparatus can also be effective for removing high-boiling solvents. |

Conclusion

This application note details a robust and efficient one-pot method for synthesizing octyl galactofuranosides. By capitalizing on the kinetic control of the acid-catalyzed Fischer glycosylation, this protocol provides a direct route to the desired furanoside isomer, a structure of significant biological interest. The use of a heterogeneous catalyst simplifies the procedure, making it an accessible and valuable tool for researchers in glycochemistry and medicinal chemistry.

References

- Fischer glycosylation | PPTX. (n.d.).

- The Pyranoside-into-Furanoside Rearrangement of Alkyl Glycosides: Scope and Limitations | Request PDF. (2016). ResearchGate.

- Fernandes, R. A., Pathare, R. S., & Gorve, D. A. (2020). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry.

- Fischer glycosidation - Grokipedia. (n.d.).

- Structural data and experimental details for octyl ObD- galactofuranoside 1. (n.d.). ResearchGate.